Methyl 2-(4-oxopiperidin-1-yl)acetate
Overview
Description
Methyl 2-(4-oxopiperidin-1-yl)acetate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.20 g/mol . It is characterized by the presence of a piperidine ring with a ketone group at the 4-position and an ester group at the 2-position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-oxopiperidin-1-yl)acetate typically involves the reaction of piperidin-4-one with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxopiperidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-oxopiperidin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with piperidine-based structures.
Industry: It is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and ester group allow it to bind to active sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).
Ethylphenidate: A derivative of methylphenidate with similar pharmacological properties.
Phacetoperane: A compound with stimulant effects similar to methylphenidate.
Uniqueness
Methyl 2-(4-oxopiperidin-1-yl)acetate is unique due to its specific structural features, such as the ketone group at the 4-position of the piperidine ring and the ester group at the 2-position. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
Methyl 2-(4-oxopiperidin-1-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a ketone functionality, which is integral to its biological activity. The molecular formula is , and it has a molecular weight of approximately 199.24 g/mol. The presence of both the ester and ketone groups allows for diverse interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound's structure facilitates binding to active sites, influencing various biochemical pathways and cellular processes. Notably, the piperidine ring and ester group contribute to its ability to modulate neurotransmission and inflammatory pathways.
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, particularly in models of glioblastoma. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against ENO1-deleted glioma cells .
Neurotransmission Modulation
The piperidine structure is known to interact with neurotransmitter systems, suggesting that this compound could play a role in modulating neurotransmission . Compounds similar to this one have been investigated for their effects on pain pathways and mood disorders, indicating a potential application in treating conditions like depression or anxiety .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects of various piperidine derivatives, including this compound, on cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM .
- In Vivo Models : Animal studies have shown promising results where treatment with this compound led to tumor regression in xenograft models. Dosing regimens indicated that sustained administration could prolong survival rates in treated subjects .
- Pharmacokinetics : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics, with studies suggesting effective bioavailability and metabolic stability compared to other similar compounds .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 2-(4-cyanophenyl)-2-oxopiperidin-1-yl acetate | Cyano group addition | Enhanced anticancer activity |
Methyl 2-(4-bromophenyl)-2-oxopiperidin-1-yl acetate | Bromine substitution | Increased anti-inflammatory effects |
Methyl 2-(4-chlorophenyl)-2-oxopiperidin-1-yl acetate | Chlorine substitution | Potential for mood disorder treatment |
The comparative analysis highlights how structural modifications can significantly influence the biological activity of piperidine derivatives.
Properties
IUPAC Name |
methyl 2-(4-oxopiperidin-1-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLVHJAXNZPGGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(=O)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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